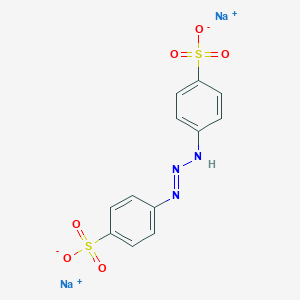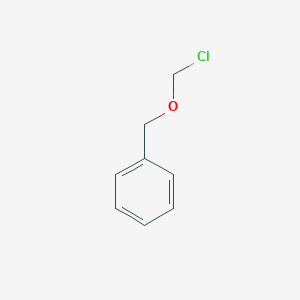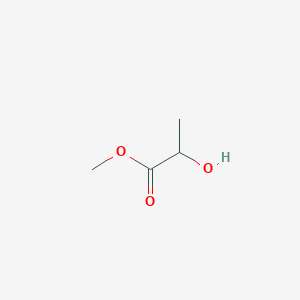
Lactato de metilo
Descripción general
Descripción
Methyl lactate, also known as lactic acid methyl ester, is an organic compound with the formula CH₃CH(OH)CO₂CH₃. It is the methyl ester of lactic acid and appears as a colorless liquid. This compound is naturally derived and is readily available as a single enantiomer. Methyl lactate is widely used as a solvent for nitrocellulose, cellulose acetate, cellulose acetobutyrate, and cellulose acetopropionate .
Aplicaciones Científicas De Investigación
Methyl lactate has numerous applications in scientific research and industry:
Chemistry: Used as a green solvent in organic synthesis and as a starting material for the production of other chemicals such as acrylic acid and 1,2-propanediol.
Biology: Utilized in the preparation of biodegradable polymers like polylactic acid.
Medicine: Employed in drug delivery systems and tissue engineering.
Industry: Used in the manufacture of lacquers, dopes, and as a solvent for various cellulose derivatives
Mecanismo De Acción
Target of Action
Methyl lactate, also known as lactic acid methyl ester, is the organic compound with the formula CH3CH(OH)CO2CH3 . It is the methyl ester of lactic acid . The primary targets of methyl lactate are various immune cells, including T helper (Th)17 cells, macrophage (M)2 cells, tumor-associated macrophages, and neutrophils . Methyl lactate also targets Monocarboxylate Transporter 1 (MCT-1), which is the primary lactate importer, and MCT-4, the primary lactate exporter .
Biochemical Pathways
Methyl lactate affects the glycolysis and oxidative phosphorylation (OX PHOS) pathways . It is produced during glycolytic ATP production but can also be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling . The lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another .
Pharmacokinetics
It is known that methyl lactate is a colorless liquid and is miscible in water This suggests that it may have good bioavailability
Result of Action
The action of methyl lactate results in various molecular and cellular effects. It plays an indispensable role in various physiological cellular functions and contributes to energy metabolism and signal transduction during immune and inflammatory responses . It also has immunomodulatory effects that may have a substantial impact in conditions with elevated lactate levels, such as cancer, sepsis, autoimmunity, and wound healing .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl lactate. For example, the microenvironment may influence lactate effects, especially during differentiation . Moreover, conditions with elevated lactate levels, such as cancer, sepsis, autoimmunity, and wound healing, can influence the action of methyl lactate .
Análisis Bioquímico
Biochemical Properties
Methyl lactate plays a key role in biochemical reactions. It is involved in the transformation of various aldoses (hexoses and pentoses), exhibiting outstanding catalytic activity and selectivity . It interacts with Sn-β and Sn-USY zeolites, showcasing their ability to convert small sugars into large sugars, and vice versa .
Cellular Effects
The effects of methyl lactate on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various biomolecules and enzymes. For instance, it is involved in the transformation of carbohydrates, especially pentoses .
Molecular Mechanism
At the molecular level, methyl lactate exerts its effects through various binding interactions with biomolecules and enzymes. It is involved in aldol and retro-aldol reactions, showcasing its ability to convert small sugars into large sugars, and vice versa .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl lactate change over time. It exhibits outstanding catalytic proficiency in aldol and retro-aldol reactions
Metabolic Pathways
Methyl lactate is involved in various metabolic pathways. It interacts with enzymes and cofactors in the transformation of carbohydrates, especially pentoses . It may also affect metabolic flux or metabolite levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl lactate can be synthesized through the esterification of lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Lactic Acid+Methanol→Methyl Lactate+Water
Industrial Production Methods: In industrial settings, methyl lactate is often produced by the oxidative esterification of 1,2-propanediol using a copper-modified gold catalyst on gamma-alumina in an alkali-free methanol system. This method is considered environmentally friendly and efficient .
Análisis De Reacciones Químicas
Types of Reactions: Methyl lactate undergoes various chemical reactions, including:
Hydrolysis: Methyl lactate can be hydrolyzed back to lactic acid and methanol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to produce pyruvic acid.
Reduction: Methyl lactate can be reduced to produce 1,2-propanediol.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts, water.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Lactic acid and methanol.
Oxidation: Pyruvic acid.
Reduction: 1,2-propanediol.
Comparación Con Compuestos Similares
Methyl lactate is often compared with other esters of lactic acid, such as ethyl lactate and butyl lactate. These compounds share similar properties but differ in their alkyl groups, which can influence their solubility, boiling points, and applications:
Ethyl Lactate: Commonly used as a solvent in the electronics industry and as a biodegradable solvent in various applications.
Butyl Lactate: Used as a solvent in coatings and inks.
Methyl lactate is unique due to its high tolerance for diluents and its ability to provide good flaw and blush resistance in lacquers and dopes .
Propiedades
IUPAC Name |
methyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKGGXMPWTOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027197 | |
| Record name | Methyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Hawley] | |
| Record name | Methyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
144-145 °C | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
51 °C (124 °F) - closed cup, 121 °F (49 °C) (closed cup) | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible in water with decomposition, Soluble in alcohol, ether, Miscible with most organic solvents | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.09 at 19 °C, /Bulk density/ (wt/gal)= 9 LB @ 68 °F | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.6 (Air = 1) | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.85 [mmHg], 3.5 mm Hg at 25 °C | |
| Record name | Methyl lactate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6116 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, transparent liquid | |
CAS No. |
547-64-8, 2155-30-8 | |
| Record name | Methyl lactate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=547-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL LACTATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl (±)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LACTATE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H10S91526X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Freezing Point: approximately -66 °C | |
| Record name | METHYL LACTATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5687 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Methyl Lactate?
A1: Methyl Lactate has the molecular formula C4H8O3 and a molecular weight of 104.10 g/mol.
Q2: What spectroscopic techniques are used to characterize Methyl Lactate?
A2: Several spectroscopic techniques are employed to characterize Methyl Lactate, including Fourier Transform Infrared (FTIR) spectroscopy [], intracavity laser photoacoustic spectroscopy [], cavity ring-down spectroscopy [], and nuclear magnetic resonance (NMR) spectroscopy [, ]. These techniques provide insights into its molecular structure, vibrational modes, and interactions with other molecules.
Q3: How does the structure of Methyl Lactate influence its conformational stability?
A3: Methyl Lactate exhibits conformational isomerism due to the rotation of its hydroxyl and methyl groups. The most stable conformer, confirmed by rotational spectroscopy and ab initio calculations, features an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen (OH…O=C) [].
Q4: What computational methods are used to study the properties of Methyl Lactate?
A4: Density Functional Theory (DFT) calculations are widely employed to analyze Methyl Lactate's properties, including torsional barriers, hydrogen bonding interactions, and solvent effects []. Molecular Dynamics (MD) simulations provide insights into the structural and dynamic behavior of Methyl Lactate in pure and mixed fluids [].
Q5: How is Methyl Lactate synthesized from biomass-derived carbohydrates?
A5: Methyl Lactate can be synthesized directly from biomass-derived carbohydrates like glucose, fructose, and sucrose using heterogeneous catalysts such as Sn-Beta zeolite in methanol []. This method offers a more sustainable alternative to traditional fermentation processes.
Q6: What is the role of Sn-Beta zeolite in the conversion of sugars to Methyl Lactate?
A6: Sn-Beta zeolite, a Lewis acidic catalyst, plays a crucial role in converting sugars to Methyl Lactate. It catalyzes the isomerization of sugars, retro-aldol condensation, and dehydration reactions, ultimately leading to the formation of Methyl Lactate [, ].
Q7: Can other catalysts be used for Methyl Lactate synthesis from biomass?
A7: Yes, various other catalysts have been explored for Methyl Lactate synthesis from biomass, including Sn-MCM-41 [], SnO2/SiO2 [], acid-base bifunctional γ-Al2O3 [], and ultrasmall cobalt oxide clusters within silicalite-1 crystals (CoO@silicalite-1) [].
Q8: How does the choice of catalyst affect the yield and selectivity of Methyl Lactate?
A8: The catalyst's properties, such as its acidity, pore size, and metal loading, significantly influence the yield and selectivity of Methyl Lactate. For instance, Sn-Beta zeolite with controlled acidity and pore size exhibits high selectivity towards Methyl Lactate [], while the addition of alkali metals during catalyst preparation or in the reaction mixture can further enhance the yield [].
Q9: What are the main byproducts formed during the conversion of sugars to Methyl Lactate?
A9: The major byproducts formed during the conversion depend on the reaction conditions and catalyst used. Common byproducts include humins [], alkyl glucosides and fructosides [], acetals [], glycolaldehyde dimethyl acetal [], and 5-hydroxymethylfurfural (HMF) [].
Q10: Can Methyl Lactate be further converted into other valuable chemicals?
A10: Yes, Methyl Lactate can be further converted into various valuable chemicals. For example, it can be dehydrated to acrylic acid and methyl acrylate using catalysts like NaY zeolite [, ]. Additionally, it serves as a precursor for the production of biodegradable polymer polylactic acid (PLA) [].
Q11: How is water affecting the catalytic conversion of sugars to Methyl Lactate?
A11: While excessive water can hydrolyze Methyl Lactate, decreasing its yield, a controlled amount of water can be beneficial []. Water can hydrolyze glycolaldehyde dimethyl acetal, a major byproduct, into glycolaldehyde, which can be converted back to sugars via aldol condensation and subsequently into Methyl Lactate [].
Q12: What are the challenges associated with the industrial-scale production of Methyl Lactate from biomass?
A12: Several challenges hinder the industrial-scale production of Methyl Lactate from biomass, including achieving complete liquid phase mass balance closure, complex product analysis, and the lack of comprehensive kinetic data []. Further research is needed to optimize catalyst performance, reaction conditions, and downstream processing for cost-effective and efficient production.
Q13: How does Methyl Lactate interact with water molecules?
A13: Methyl Lactate forms hydrogen bonds with water molecules, primarily through its hydroxyl and carbonyl groups. Studies have shown that Methyl Lactate predominantly forms insertion complexes with water, where water molecules insert into the intramolecular hydrogen bond of Methyl Lactate [, ].
Q14: How does the chirality of Methyl Lactate influence its interactions with other chiral molecules?
A14: The chirality of Methyl Lactate plays a significant role in chiral recognition. Studies on complexes of Methyl Lactate with other chiral molecules, such as methyl mandelate [] and (1R,2S)-(+)-cis-1-amino-2-indanol [], reveal distinct hydrogen-bonding patterns and stabilities depending on the enantiomeric combinations. This chiral recognition is crucial for applications in enantioselective synthesis and chiral separations.
Q15: What are the applications of Methyl Lactate beyond its use as a chemical intermediate?
A15: Methyl Lactate finds applications as a green solvent [], in the production of biodegradable plastics like PLA [, ], and as a potential fuel additive []. Its biodegradable nature and low toxicity make it an attractive alternative to conventional solvents and fuel additives.
Q16: How is Methyl Lactate used in the chemical recycling of PLA?
A16: Methyl Lactate can be produced through the depolymerization of PLA via transesterification with methanol, catalyzed by metal complexes like Zn(II) complexes [, ]. This process allows for the chemical recycling of PLA waste into valuable chemicals, contributing to a circular economy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
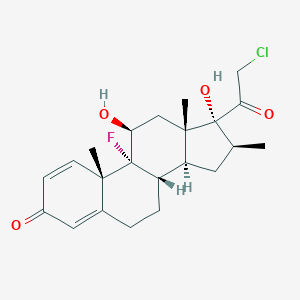
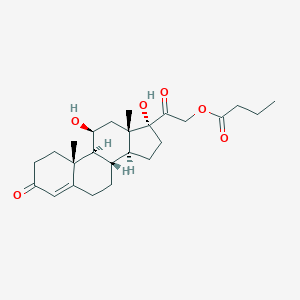
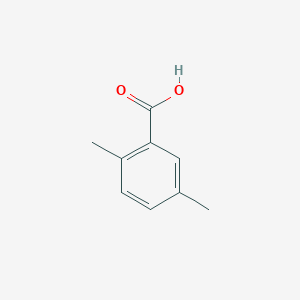
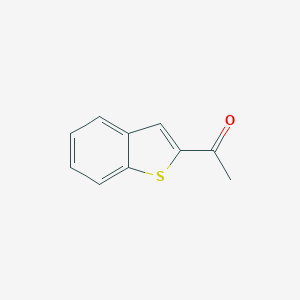
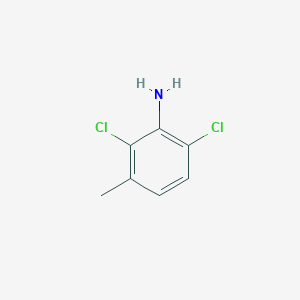
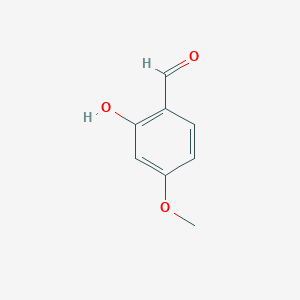
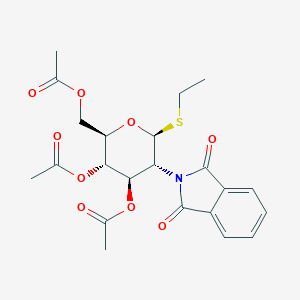
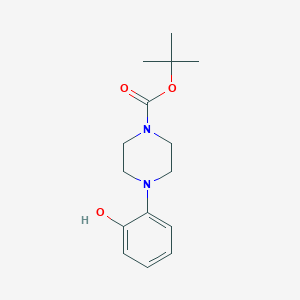
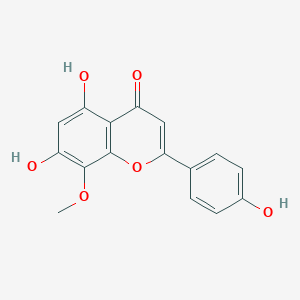
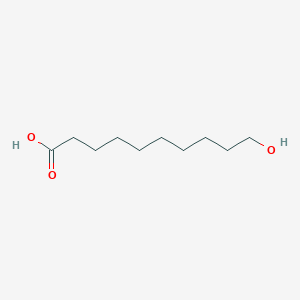
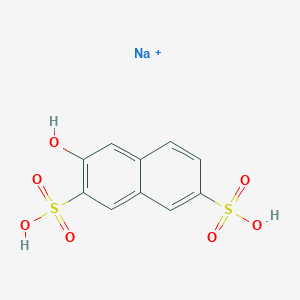
![2,2'-(Ethane-1,2-diyldiimino)bis[(2-hydroxy-5-sulfophenyl)acetic acid]](/img/structure/B30967.png)
